PPACKII (trifluoroacetate salt)

准备方法

合成路线和反应条件

PPACK II (二三氟乙酸盐) 的合成涉及在受控条件下特定氨基酸衍生物的反应。该过程通常包括以下步骤:

肽骨架的形成: 肽骨架使用标准的固相肽合成技术合成。

三氟乙酸基团的引入: 三氟乙酸基团通过在酸性条件下与三氟乙酸反应引入.

工业生产方法

PPACK II (二三氟乙酸盐) 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

批量合成: 大规模固相肽合成用于生产肽骨架。

三氟乙酸引入: 三氟乙酸基团在受控条件下在大反应器中引入。

纯化和质量控制: 产物使用工业规模的色谱法纯化,并进行严格的质量控制,以确保一致性和纯度.

化学反应分析

反应类型

PPACK II (二三氟乙酸盐) 主要与激肽释放酶发生抑制反应。 由于其特定的抑制功能,它通常不参与氧化、还原或取代反应 .

常用试剂和条件

抑制反应涉及以下内容:

试剂: PPACK II (二三氟乙酸盐) 和激肽释放酶。

主要产物

科学研究应用

Proteomics

PPACKII is utilized in proteomic studies to protect protein integrity during analysis. Its ability to inhibit multiple proteases allows for the separation of phosphorylated and non-phosphorylated proteins without the need for phospho-specific antibodies. This application is crucial for understanding post-translational modifications in proteins, which play significant roles in cellular signaling and function .

Cancer Research

Kallikreins have been implicated in various cancer-related processes, including cell growth regulation, angiogenesis, invasion, and metastasis. PPACKII's role as a kallikrein inhibitor positions it as a valuable tool in cancer research:

- Cancer Biomarkers : Kallikreins are recognized as potential biomarkers for several cancers. By inhibiting these enzymes, PPACKII may help elucidate their roles in tumor progression and metastasis .

- Therapeutic Insights : Studies have shown that PPACKII can prevent apolipoprotein proteolysis in low-density lipoproteins (LDL), which may have implications for cardiovascular diseases associated with cancer .

Pharmacological Studies

PPACKII's effects on various biological processes make it a candidate for pharmacological investigations:

- Inhibition of Kallikreins : The compound has been shown to inhibit the amidolytic activity of human Hageman Factor (Factor XII) at micromolar concentrations, suggesting potential applications in coagulation studies and thrombotic disorders .

- Cytotoxicity Assays : It serves as a sensitive agent for cell proliferation and cytotoxicity assays, aiding researchers in drug development by evaluating the effects of new compounds on cell viability .

Case Study 1: Kallikrein Inhibition in Cancer

A study investigated the role of kallikreins in breast cancer progression and the effect of PPACKII on tumor growth. The results indicated that PPACKII effectively reduced kallikrein activity, leading to decreased tumor cell proliferation and enhanced apoptosis in vitro. This highlights its potential as a therapeutic agent targeting kallikrein-related pathways in cancer treatment.

Case Study 2: Protease Activity in Cardiovascular Research

In cardiovascular research, PPACKII was used to study the proteolytic cleavage of atrial natriuretic peptide (ANP) by kallikreins. The findings demonstrated that PPACKII could inhibit this cleavage at low concentrations, suggesting its utility in exploring the regulatory mechanisms of blood pressure and fluid balance mediated by ANP.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Proteomics | Inhibition of proteases during protein analysis | Enhanced separation of phosphorylated proteins |

| Cancer Research | Kallikrein inhibition as a therapeutic strategy | Reduced tumor proliferation; potential biomarker |

| Pharmacology | Cytotoxicity assays; coagulation studies | Sensitive detection of cell viability; inhibition of Factor XII |

作用机制

PPACK II (二三氟乙酸盐) 通过不可逆地结合激肽释放酶的活性位点来发挥其作用。 这种结合抑制了激肽释放酶的酶活性,阻止它们切割其底物 . PPACK II (二三氟乙酸盐) 的分子靶标是激肽释放酶活性位点中的丝氨酸残基。 抑制途径涉及 PPACK II (二三氟乙酸盐) 与丝氨酸残基之间形成共价键,导致酶永久失活 .

相似化合物的比较

类似化合物

PPACK: 激肽释放酶的另一种不可逆抑制剂,但不含三氟乙酸基团。

DIPF: 二异丙基氟磷酸,一种通用的丝氨酸蛋白酶抑制剂。

抑肽酶: 激肽释放酶和其他丝氨酸蛋白酶的可逆抑制剂.

独特性

PPACK II (二三氟乙酸盐) 的独特性在于其不可逆的抑制机制以及三氟乙酸基团带来的增强的水溶性和稳定性 . 这使其在稳定性和溶解性至关重要的研究和工业应用中特别有用。

生物活性

PPACKII, also known as PPACK II (diTFA), is a potent and specific irreversible inhibitor of kallikreins, a group of serine proteases involved in various physiological processes. This article delves into the biological activity of PPACKII, focusing on its mechanisms, effects on cellular functions, and relevant research findings.

Overview of PPACKII

PPACKII is derived from trifluoroacetic acid (TFA) and is utilized primarily in biochemical research to study the role of kallikreins in health and disease. It has been shown to inhibit both plasma and glandular kallikreins irreversibly, impacting the release of vasodepressor peptides or kinins that play crucial roles in cardiovascular regulation and inflammation .

Target of Action

PPACKII specifically targets human tissue kallikreins (hKs), which are secreted serine proteases involved in the cleavage of various substrates, including kinins. The irreversible binding of PPACKII to kallikreins inhibits their enzymatic activity, effectively reducing the production of biologically active peptides .

Biochemical Pathways

The inhibition of kallikreins by PPACKII affects multiple biochemical pathways:

- Vasodepressor Peptide Release : Kallikreins are responsible for releasing kinins that regulate blood pressure; thus, their inhibition can lead to altered hemodynamics.

- Cell Proliferation : Studies indicate that PPACKII can inhibit the proliferation of osteoblasts and chondrocytes, suggesting a broader impact on cellular growth and differentiation .

In Vitro Studies

In vitro studies have demonstrated that PPACKII effectively inhibits kallikrein activity at micromolar concentrations. For instance, it has been reported to prevent apolipoprotein proteolysis in human plasma low-density lipoprotein (LDL) and inhibit serum atrial natriuretic peptide cleavage .

Animal Models

Animal studies have identified the liver as a primary target organ for toxicity when exposed to PPACKII. Mild liver hypertrophy was noted as a significant effect in repeated dose studies in rats, indicating potential hepatotoxicity at certain dosages .

Comparison with Similar Compounds

PPACKII's unique properties differentiate it from other inhibitors:

| Compound | Type | Mechanism | Notes |

|---|---|---|---|

| PPACK | Kallikrein Inhibitor | Irreversible | Lacks trifluoroacetate group |

| DIPF | Serine Protease Inhibitor | General Inhibition | Non-specific |

| Aprotinin | Kallikrein Inhibitor | Reversible | Less potent than PPACKII |

属性

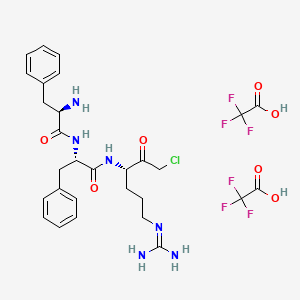

IUPAC Name |

(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN6O3.2C2HF3O2/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17;2*3-2(4,5)1(6)7/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30);2*(H,6,7)/t19-,20+,21+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMDQRDDGVKUMG-WOSURGFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35ClF6N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。